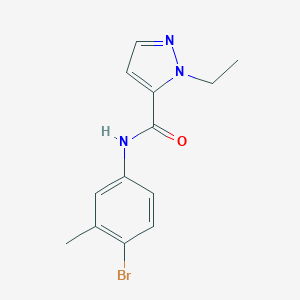![molecular formula C25H30N4O B280502 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mecanismo De Acción
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor works by binding to the active site of protein tyrosine phosphatase 1B and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways and improved glucose uptake by cells. In cancer cells, this compound inhibitor induces cell cycle arrest and apoptosis by disrupting the signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and fat mass by increasing energy expenditure and decreasing food intake. In cancer cells, this compound inhibitor induces cell death and inhibits tumor growth by disrupting the signaling pathways that promote cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has several advantages for lab experiments, including its high potency and specificity for protein tyrosine phosphatase 1B. However, its solubility and stability can be a limitation for some experiments, and its effects on other signaling pathways and cellular processes need to be further investigated.
Direcciones Futuras
There are several future directions for research on 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor, including the development of more potent and selective inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of this compound inhibitor in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor involves several steps, including the formation of the hydrazine and cyclohexenone intermediates, followed by their reaction to form the final product. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. In addition, this compound inhibitor has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C25H30N4O |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C25H30N4O/c1-24(2,3)19-14-17(15-20(22(19)30)25(4,5)6)16-27-29-23-26-13-12-21(28-23)18-10-8-7-9-11-18/h7-16,27H,1-6H3,(H,26,28,29) |
Clave InChI |
JTXWSJJDROCIEV-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

